HIV-1 protease-IN-2
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Overview
Description
HIV-1 protease-IN-2 is a compound designed to inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the human immunodeficiency virus (HIV). By inhibiting this enzyme, this compound prevents the virus from processing its polyproteins into functional proteins, thereby hindering the production of infectious viral particles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease-IN-2 involves several steps, including the formation of key intermediates and the final coupling reactions. Common reagents used in the synthesis include isobutylamine, aryl sulfonyl chloride, and various catalysts such as 10% palladium on carbon (Pd/C). The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents like dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
HIV-1 protease-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halides or nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. These intermediates often contain functional groups such as hydroxyl, amino, and sulfonamide groups .
Scientific Research Applications
HIV-1 protease-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in studies to understand the life cycle of HIV and the role of protease in viral replication.
Medicine: Investigated as a potential therapeutic agent for the treatment of HIV/AIDS.
Industry: Utilized in the development of diagnostic assays and screening tools for HIV protease inhibitors
Mechanism of Action
HIV-1 protease-IN-2 exerts its effects by binding to the active site of HIV-1 protease, thereby preventing the enzyme from cleaving the viral polyproteins into functional proteins. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets involved include the catalytic residues of the protease enzyme, such as aspartate, threonine, and glycine .
Comparison with Similar Compounds
Similar Compounds
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
Uniqueness
HIV-1 protease-IN-2 is unique in its structural configuration and binding affinity to the HIV-1 protease enzyme. Unlike some of the other inhibitors, it has shown efficacy against drug-resistant strains of HIV, making it a valuable addition to the arsenal of antiretroviral therapies .
Properties
Molecular Formula |
C27H34N4O7S |
---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]acetamide |
InChI |
InChI=1S/C27H34N4O7S/c1-19(2)16-31(39(36,37)22-11-9-21(38-3)10-12-22)17-24(32)23(15-20-7-5-4-6-8-20)28-26(34)18-30-14-13-25(33)29-27(30)35/h4-14,19,23-24,32H,15-18H2,1-3H3,(H,28,34)(H,29,33,35)/t23-,24+/m0/s1 |
InChI Key |
YKVUCLKFVOEPGS-BJKOFHAPSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)CN2C=CC(=O)NC2=O)O)S(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)CN2C=CC(=O)NC2=O)O)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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